5-HT6 Receptor Binding: C5 vs. C4 Positional Isomer
The elaborated C5-piperazinyl indole sulfonamide derivative 6a (2-bromo benzenesulfonyl at N1, ethyl on piperazine N4) exhibited a Ki of 2.56 nM for human recombinant 5-HT6 receptors expressed in HEK293 cells using [³H]LSD as radioligand [1]. In contrast, the unelaborated C4 positional isomer 4-(piperazin-1-yl)-1H-indole (CHEMBL200234) displayed a Ki of 2,700 nM (2.70E+3 nM) under comparable assay conditions (human 5-HT6, [³H]LSD displacement, HEK293) [2]. Furthermore, the simplest N1-phenylsulfonyl-5-piperazinyl indole analog lacking piperazine N-alkylation (compound 6r) retained potent affinity with a Ki of 2.52 nM, confirming that the C5 scaffold geometry itself is the primary driver of high-affinity binding [1].
| Evidence Dimension | 5-HT6 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Compound 6a: Ki = 2.56 nM; Compound 6r: Ki = 2.52 nM (C5-piperazinyl indole sulfonamide series) |
| Comparator Or Baseline | 4-(piperazin-1-yl)-1H-indole: Ki = 2,700 nM (C4 positional isomer, unelaborated) |
| Quantified Difference | ~1,055-fold higher affinity for C5 series (6a) vs. C4 isomer; ~1,071-fold for 6r vs. C4 isomer |
| Conditions | Human recombinant 5-HT6 receptor, HEK293 cells; radioligand: [³H]LSD (1.5 nM); nonspecific determinant: methiothepin mesylate (0.1 μM) |
Why This Matters
A >1,000-fold affinity differential between positional isomers means that purchasing or synthesizing the wrong regioisomer will produce inactive or misleading screening results, making the C5 isomer the only viable starting scaffold for 5-HT6 antagonist development programs.
- [1] Nirogi, R.V.; Kothmirkar, P.; et al. Novel and Potent 5-Piperazinyl Methyl-N1-aryl Sulfonyl Indole Derivatives as 5-HT6 Receptor Ligands. ACS Med. Chem. Lett. 2010, 1(7), 340–344. Table 1, Ki data for compounds 6a (2.56 nM) and 6r (2.52 nM). DOI: 10.1021/ml100101u. View Source
- [2] BindingDB. BDBM50174271: 4-(piperazin-1-yl)-1H-indole (CHEMBL200234). Ki = 2.70E+3 nM for human 5-HT6 receptor. Curated from: Bioorg. Med. Chem. Lett. 2005, 15, 5298–5302. DOI: 10.1016/j.bmcl.2005.08.059. View Source
